molecular formula C147H242N44O50S2 B569693 32a-Glycine-calcitonin (Salmon) CAS No. 115472-96-3

32a-Glycine-calcitonin (Salmon)

Cat. No. B569693
M. Wt: 3489.931
InChI Key: FLCBPICONBSRJW-QXKJFSBZSA-N
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Description

32a-Glycine-calcitonin (Salmon) is a derivative of Calcitonin (salmon), a 32-amino acid linear polypeptide hormone . It is produced in the thyroid in humans and acts to reduce blood calcium (Ca2+), opposing the effects of parathyroid hormone (PTH) . It is used as an effective alternative for the treatment of postmenopausal osteoporosis .


Synthesis Analysis

Salmon calcitonin was first synthesized at Sandoz in Basel, Switzerland in 1969 . It is produced from either synthetic processes or microbial processes using recombinant DNA (rDNA) technology .


Molecular Structure Analysis

The molecular formula of 32a-Glycine-calcitonin (Salmon) is C147H242N44O50S2 . Its amino acid sequence and structure are highlighted in Figure 1 .


Chemical Reactions Analysis

The isolation and chemical characterization of calcitonin from several mammalian species have led to rapid advances in understanding the structural features important for the biological activity of this hypocalcemic hormone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 32a-Glycine-calcitonin (Salmon) include a molecular weight of 3489.93 and a density of 1.54±0.1 g/cm3 . It appears as a white to off-white lyophilized powder .

Safety And Hazards

32a-Glycine-calcitonin (Salmon) is toxic if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

There is a growing trend towards the bioanalysis of large molecules like salmon calcitonin by LC-MS . An oral formulation of salmon calcitonin has been recently developed, indicating potential utility not only in osteoporosis but also in osteoarthritis . The FDA has suggested that in vivo bioequivalence study may be waived for a generic calcitonin salmon injection product that is qualitatively and quantitatively the same as the Reference Listed Drug (RLD) .

properties

CAS RN

115472-96-3

Product Name

32a-Glycine-calcitonin (Salmon)

Molecular Formula

C147H242N44O50S2

Molecular Weight

3489.931

InChI

InChI=1S/C147H242N44O50S2/c1-66(2)45-87(177-141(236)112(71(11)12)185-137(232)100-64-243-242-63-80(150)118(213)180-97(60-193)135(230)176-93(52-105(153)204)132(227)174-91(49-70(9)10)130(225)182-99(62-195)136(231)189-116(75(16)199)144(239)183-100)119(214)159-55-107(206)164-81(25-18-20-40-148)121(216)171-90(48-69(7)8)129(224)181-98(61-194)134(229)169-84(34-37-103(151)202)123(218)167-86(36-39-110(209)210)124(219)173-89(47-68(5)6)128(223)175-92(51-78-54-157-65-163-78)131(226)166-82(26-19-21-41-149)122(217)172-88(46-67(3)4)127(222)168-85(35-38-104(152)203)126(221)188-115(74(15)198)143(238)179-95(50-77-30-32-79(201)33-31-77)145(240)190-43-24-29-102(190)139(234)170-83(27-22-42-158-147(155)156)125(220)187-114(73(14)197)142(237)178-94(53-106(154)205)133(228)186-113(72(13)196)140(235)161-56-108(207)165-96(59-192)120(215)160-57-109(208)184-117(76(17)200)146(241)191-44-23-28-101(191)138(233)162-58-111(211)212/h30-33,54,65-76,80-102,112-117,192-201H,18-29,34-53,55-64,148-150H2,1-17H3,(H2,151,202)(H2,152,203)(H2,153,204)(H2,154,205)(H,157,163)(H,159,214)(H,160,215)(H,161,235)(H,162,233)(H,164,206)(H,165,207)(H,166,226)(H,167,218)(H,168,222)(H,169,229)(H,170,234)(H,171,216)(H,172,217)(H,173,219)(H,174,227)(H,175,223)(H,176,230)(H,177,236)(H,178,237)(H,179,238)(H,180,213)(H,181,224)(H,182,225)(H,183,239)(H,184,208)(H,185,232)(H,186,228)(H,187,220)(H,188,221)(H,189,231)(H,209,210)(H,211,212)(H4,155,156,158)/t72-,73-,74-,75-,76-,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,112+,113+,114+,115+,116+,117+/m1/s1

InChI Key

FLCBPICONBSRJW-QXKJFSBZSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NCC(=O)O)C(C)O)CO

synonyms

1,2-Dithia-5,8,11,14,17,20-hexaazacyclotricosane Cyclic Peptide deriv.;  USP Calcitonin Related Compound B; 

Origin of Product

United States

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